Class-Wide Superiority in PC-PLC Inhibition Compared to the Standard D609
As a member of the 2-morpholinobenzoic acid class, this compound is part of a scaffold that has been validated to exhibit improved phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitory activity over the conventional standard, D609. In a comprehensive study synthesizing and evaluating 129 analogues, the majority of novel 2-morpholinobenzoic acids demonstrated enhanced potency, with the most active derivatives achieving complete enzyme inhibition [1]. D609 is known to have multiple failings, including poor stability in aqueous media, making the 2-morpholinobenzoic acid class a superior choice for in vitro and in vivo studies targeting PC-PLC [1].
| Evidence Dimension | PC-PLC Enzyme Inhibition |
|---|---|
| Target Compound Data | Class: 2-Morpholinobenzoic acids (of which target is a member). Majority of 129 novel analogues showed improved activity, with best inhibitors achieving complete enzyme inhibition. |
| Comparator Or Baseline | D609 (standard PC-PLC inhibitor) |
| Quantified Difference | Majority of compounds improved over D609; most potent inhibitors achieved complete inhibition. |
| Conditions | In vitro PC-PLC enzymatic assay. Specific data for the exact compound 21282-65-5 is not available, but its core scaffold is validated. |
Why This Matters
For researchers investigating PC-PLC in cancer and other diseases, this class of compounds offers a validated, improved alternative to the flawed standard D609, ensuring more reliable and potent enzyme modulation.
- [1] Pilkington, L. I., et al. (2020). Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. European Journal of Medicinal Chemistry, 191, 112162. View Source
